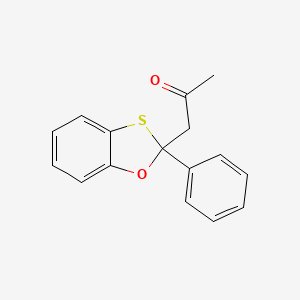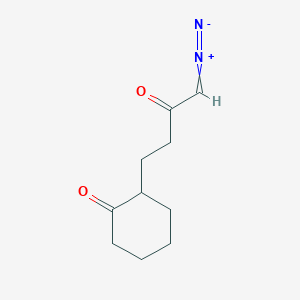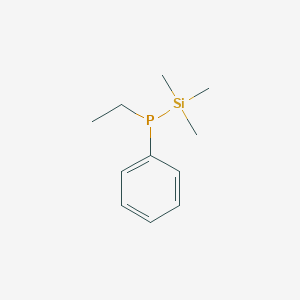
Ethyl(phenyl)(trimethylsilyl)phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl(phenyl)(trimethylsilyl)phosphane is an organophosphorus compound that features a phosphorus atom bonded to an ethyl group, a phenyl group, and a trimethylsilyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl(phenyl)(trimethylsilyl)phosphane typically involves the reaction of chlorophosphines with organometallic reagents. One common method is the reaction of chlorophosphines with Grignard reagents. For example, the reaction of chlorophosphine with ethylmagnesium bromide and phenylmagnesium bromide in the presence of trimethylsilyl chloride can yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve the use of continuous flow reactors to ensure efficient mixing and reaction of the reagents. The use of automated systems for the addition of reagents and control of reaction conditions is also common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl(phenyl)(trimethylsilyl)phosphane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Hydrolysis: The compound can undergo hydrolysis to form phosphinic acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as halogens or alkyl halides can be used for substitution reactions.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphines.
Hydrolysis: Phosphinic acids.
Wissenschaftliche Forschungsanwendungen
Ethyl(phenyl)(trimethylsilyl)phosphane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ethyl(phenyl)(trimethylsilyl)phosphane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The phosphorus atom can form bonds with other atoms or molecules, facilitating the formation of new compounds. The trimethylsilyl group can also stabilize reactive intermediates, making the compound useful in various synthetic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenyl(trimethylsilyl)phosphane
- Ethyl(trimethylsilyl)phosphane
- Ethyl(phenyl)phosphane
Uniqueness
Ethyl(phenyl)(trimethylsilyl)phosphane is unique due to the presence of both an ethyl group and a phenyl group bonded to the phosphorus atom, along with a trimethylsilyl group. This combination of substituents imparts distinct reactivity and stability to the compound, making it valuable in various chemical reactions and applications .
Eigenschaften
CAS-Nummer |
59877-22-4 |
|---|---|
Molekularformel |
C11H19PSi |
Molekulargewicht |
210.33 g/mol |
IUPAC-Name |
ethyl-phenyl-trimethylsilylphosphane |
InChI |
InChI=1S/C11H19PSi/c1-5-12(13(2,3)4)11-9-7-6-8-10-11/h6-10H,5H2,1-4H3 |
InChI-Schlüssel |
XJVSKESGJPLKAY-UHFFFAOYSA-N |
Kanonische SMILES |
CCP(C1=CC=CC=C1)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


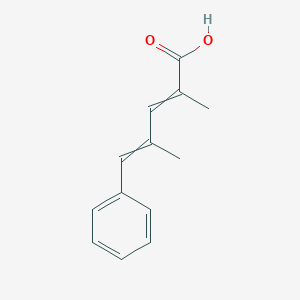
![2-({4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}methylidene)cyclopentan-1-one](/img/structure/B14607264.png)
![[Naphthalene-1,8-diylbis(methylene)]bis(trimethylsilane)](/img/structure/B14607269.png)
![N-Acetyl-N-[2-(bromomethyl)-4,6-diiodophenyl]acetamide](/img/structure/B14607282.png)
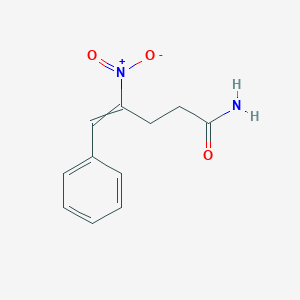
![2-[(2-Chlorophenyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14607300.png)
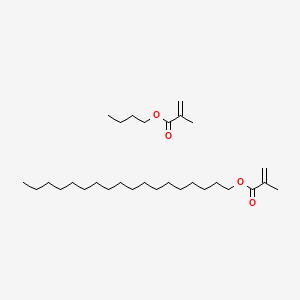
![5,6-Dihydro-4h-cyclopenta[b]furan](/img/structure/B14607305.png)
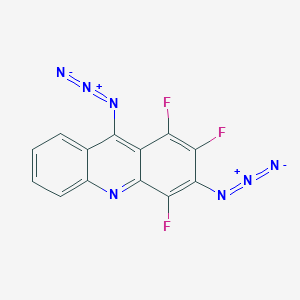

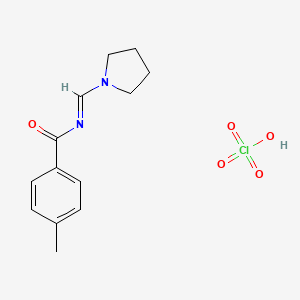
![N-[(2,4,6-trimethylphenyl)methyl]heptan-2-amine;hydrochloride](/img/structure/B14607321.png)
